molecular formula C13H10BrCl B7995519 4-Bromo-3'-chloro-4'-methylbiphenyl

4-Bromo-3'-chloro-4'-methylbiphenyl

Cat. No.: B7995519
M. Wt: 281.57 g/mol
InChI Key: PIYDYJMDHWUBKK-UHFFFAOYSA-N
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Description

4-Bromo-3’-chloro-4’-methylbiphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of bromine, chlorine, and methyl groups on the biphenyl structure makes 4-Bromo-3’-chloro-4’-methylbiphenyl a unique and versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-chloro-4’-methylbiphenyl can be achieved through several methods, including:

Industrial Production Methods

Industrial production of 4-Bromo-3’-chloro-4’-methylbiphenyl often involves large-scale Suzuki-Miyaura coupling reactions due to their high yield and efficiency. The reaction conditions are optimized to ensure maximum product formation with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-chloro-4’-methylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Biphenyl ketones and carboxylic acids.

    Reduction: Biphenyl alcohols and amines.

    Substitution: Various substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-3’-chloro-4’-methylbiphenyl involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various electrophilic substitution reactions. It can also interact with enzymes and receptors in biological systems, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-chlorobiphenyl: Similar structure but lacks the methyl group.

    4-Chloro-3-bromobiphenyl: Similar structure but with different positions of bromine and chlorine atoms.

    4-Methylbiphenyl: Lacks the bromine and chlorine atoms.

Uniqueness

4-Bromo-3’-chloro-4’-methylbiphenyl is unique due to the presence of bromine, chlorine, and methyl groups on the biphenyl structure. This combination of substituents provides the compound with distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

4-(4-bromophenyl)-2-chloro-1-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYDYJMDHWUBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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